molecular formula C17H23NO5S B2768769 Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate CAS No. 2411327-10-9

Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate

Numéro de catalogue B2768769
Numéro CAS: 2411327-10-9
Poids moléculaire: 353.43
Clé InChI: YXERJPBLWLLZNX-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which leads to chromatin condensation and transcriptional repression. HDAC inhibitors have been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mécanisme D'action

Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate exerts its anticancer effects by inhibiting HDACs, which leads to the accumulation of acetylated histones and the activation of gene transcription. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation. Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate has been shown to selectively target class I HDACs, which are overexpressed in many cancer types and are associated with poor prognosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate has several advantages for use in laboratory experiments. It is a potent and selective HDAC inhibitor, which allows for precise modulation of gene expression. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate has some limitations, such as its relatively low water solubility and the potential for off-target effects on non-HDAC proteins.

Orientations Futures

There are several future directions for research on Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate. One area of interest is the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties. Another direction is the investigation of Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, the potential use of Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate in non-cancer diseases, such as inflammatory and neurodegenerative disorders, warrants further investigation.

Méthodes De Synthèse

The synthesis of Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate involves several steps, starting from the reaction of 4-tert-butylbenzenesulfonyl chloride with ethylenediamine to form 2-(4-tert-butylphenyl)sulfonylethylamine. This intermediate is then reacted with methyl acetoacetate in the presence of sodium methoxide to yield the corresponding β-keto ester. The final step involves the condensation of the β-keto ester with 4-(dimethylamino)benzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid to afford Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate.

Applications De Recherche Scientifique

Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate has been extensively studied for its anticancer properties, particularly in the treatment of hematological malignancies and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells by modulating the expression of various genes involved in these processes. Methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate has also been investigated for its potential use in combination with other anticancer agents, such as chemotherapy and targeted therapy, to enhance their efficacy and reduce resistance.

Propriétés

IUPAC Name

methyl (E)-4-[2-(4-tert-butylphenyl)sulfonylethylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-17(2,3)13-5-7-14(8-6-13)24(21,22)12-11-18-15(19)9-10-16(20)23-4/h5-10H,11-12H2,1-4H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXERJPBLWLLZNX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{[2-(4-tert-butylbenzenesulfonyl)ethyl]carbamoyl}prop-2-enoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.